molecular formula C10H12BrNO2 B2620320 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one CAS No. 1934632-58-2

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Cat. No.: B2620320
CAS No.: 1934632-58-2
M. Wt: 258.115
InChI Key: FFTRLINQGCXXEX-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the pyridin-2(1H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridin-2(1H)-one precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 4th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridin-2(1H)-one ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to reduce the pyridin-2(1H)-one ring.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the tetrahydro-2H-pyran-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

    4-Iodo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(oxan-4-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-4-12(10(13)7-8)9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTRLINQGCXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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